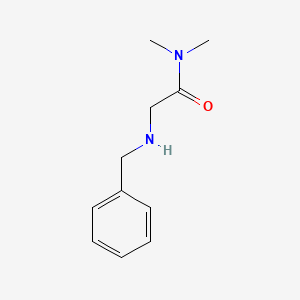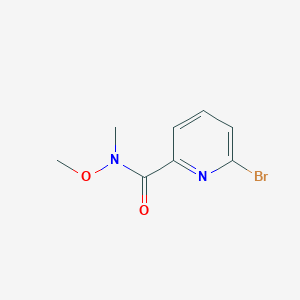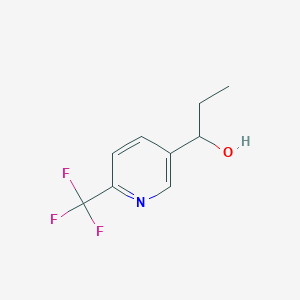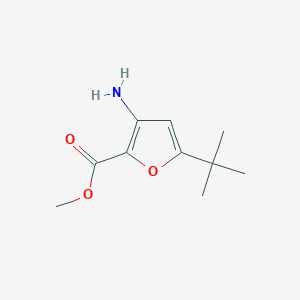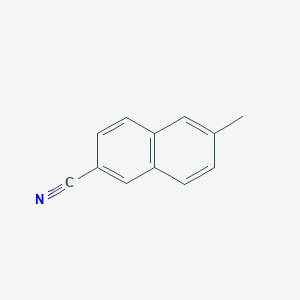
6-Methylnaphthalene-2-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Methylnaphthalene-2-carbonitrile is an organic compound with the molecular formula C12H9N It is a derivative of naphthalene, characterized by the presence of a cyano group (-CN) and a methyl group (-CH3) attached to the naphthalene ring system
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Methylnaphthalene-2-carbonitrile typically involves the cyanation of 6-methylnaphthalene. One common method is the Rosenmund-von Braun reaction, where 6-methylnaphthalene is reacted with copper(I) cyanide in the presence of a suitable solvent under reflux conditions . Another approach involves the Sandmeyer reaction, where 6-methylnaphthalene is first diazotized and then treated with copper(I) cyanide .
Industrial Production Methods: Industrial production of this compound may involve large-scale cyanation processes using similar methods but optimized for higher yields and efficiency. The choice of solvent, temperature, and reaction time are critical factors in scaling up the production.
Chemical Reactions Analysis
Types of Reactions: 6-Methylnaphthalene-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinones.
Reduction: Reduction of the cyano group can yield primary amines.
Substitution: Electrophilic substitution reactions can occur on the naphthalene ring, leading to various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are commonly used.
Major Products:
Oxidation: Naphthoquinones
Reduction: Primary amines
Substitution: Halogenated or nitrated naphthalene derivatives
Scientific Research Applications
6-Methylnaphthalene-2-carbonitrile has several applications in scientific research:
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-Methylnaphthalene-2-carbonitrile involves its interaction with specific molecular targets. The cyano group can participate in nucleophilic addition reactions, while the naphthalene ring can undergo electrophilic substitution. These interactions can affect various biochemical pathways, making the compound useful in studying enzyme mechanisms and drug interactions .
Comparison with Similar Compounds
- 2-Cyano-6-methoxybenzothiazole
- 2-Methylnaphthalene
- 6-Methylnaphthalene
Comparison: 6-Methylnaphthalene-2-carbonitrile is unique due to the presence of both a cyano and a methyl group, which confer distinct chemical reactivity and biological activity. Compared to 2-methylnaphthalene, the cyano group in this compound enhances its electrophilic properties, making it more reactive in certain chemical reactions .
Properties
CAS No. |
38879-95-7 |
|---|---|
Molecular Formula |
C12H9N |
Molecular Weight |
167.21 g/mol |
IUPAC Name |
6-methylnaphthalene-2-carbonitrile |
InChI |
InChI=1S/C12H9N/c1-9-2-4-12-7-10(8-13)3-5-11(12)6-9/h2-7H,1H3 |
InChI Key |
YYQROUFJRZIQNQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)C=C(C=C2)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


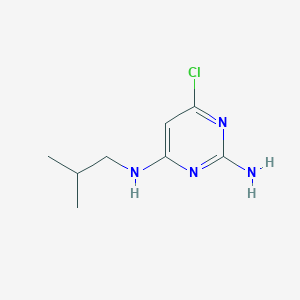
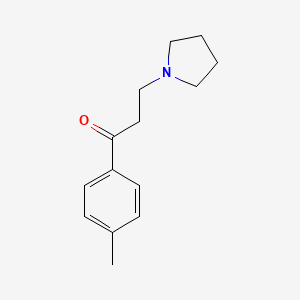
![5-((Trifluoromethyl)sulfinyl)benzo[d]oxazole](/img/structure/B8769121.png)
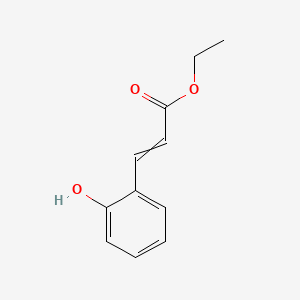
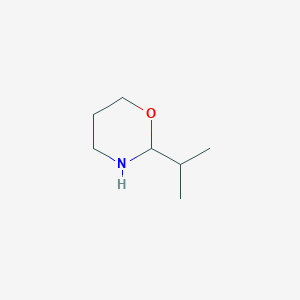
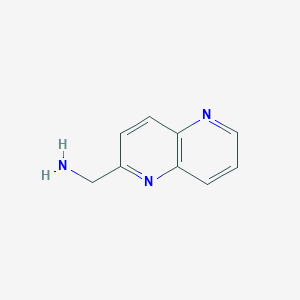
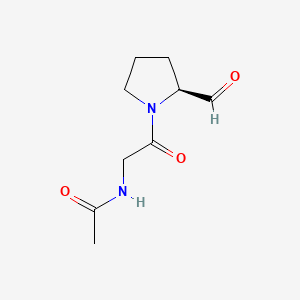
![7-chloro-N-[2-(2-pyridinyl)ethyl]-4-Quinazolinamine](/img/structure/B8769144.png)
